Antimony 2-ethylhexanoate

CAS No.: 2155-81-9

Cat. No.: VC7958873

Molecular Formula: C24H45O6S

Molecular Weight: 551.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2155-81-9 |

|---|---|

| Molecular Formula | C24H45O6S |

| Molecular Weight | 551.4 g/mol |

| IUPAC Name | antimony(3+);2-ethylhexanoate |

| Standard InChI | InChI=1S/3C8H16O2.Sb/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |

| Standard InChI Key | MCHIUNWYDRZDHI-UHFFFAOYSA-K |

| SMILES | CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sb+3] |

| Canonical SMILES | CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sb+3] |

Introduction

Chemical Profile and Synthesis

Structural and Molecular Characteristics

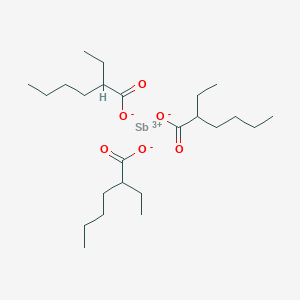

Antimony 2-ethylhexanoate is formulated as Sb(C₇H₁₅COO)₃, reflecting its composition of antimony(III) coordinated with three 2-ethylhexanoate ligands. The branched alkyl chain of the ligand enhances solubility in organic matrices, a property critical for its function in heterogeneous catalysis . Spectroscopic analyses (e.g., FT-IR, NMR) confirm octahedral coordination around the antimony center, with carboxylate groups acting as bidentate ligands .

Synthetic Methodologies

Industrial production employs two primary routes:

-

Fusion Process: Antimony trioxide (Sb₂O₃) reacts with 2-ethylhexanoic acid under reflux in toluene, yielding the product at 80–120°C .

-

Double Decomposition: Sodium 2-ethylhexanoate is first synthesized via NaOH neutralization, followed by metathesis with antimony(III) chloride (SbCl₃) .

Table 1: Comparative Synthesis Parameters

| Method | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Fusion | 110 | 85 | 92 |

| Double Decomposition | 25–40 | 78 | 89 |

The fusion method dominates industrial scales due to higher throughput, though the double decomposition route offers milder conditions for heat-sensitive applications .

Industrial Applications and Mechanistic Insights

Rubber-Metal Adhesion Promotion

In ethylene-propylene-diene monomer (EPDM) rubber formulations, antimony 2-ethylhexanoate enhances adhesion to steel substrates by 40% compared to zinc or bismuth analogs . Mechanistic studies propose:

-

Surface Complexation: Sb³⁺ ions coordinate with oxide layers on metal surfaces, forming Sb–O–Fe bonds.

-

Crosslink Modulation: The compound optimizes sulfur vulcanization networks, improving interfacial strength .

Table 2: Adhesion Performance of Metal Carboxylates

| Compound | Peel Strength (kN/m) | Failure Mode |

|---|---|---|

| Antimony 2-ethylhexanoate | 12.5 ± 0.8 | Cohesive |

| Bismuth neodecanoate | 9.2 ± 0.6 | Adhesive |

| Zinc octadecanoate | 8.1 ± 0.5 | Mixed |

Catalysis in Polymerization

The compound accelerates polyurethane formation by 30% in solvent-borne systems, attributed to its Lewis acidity facilitating isocyanate-alcohol reactions . In polyester resins, it reduces gelation time by 22% compared to tin-based catalysts, though thermal stability remains inferior above 200°C .

Global Market Dynamics

Production and Consumption Trends

The 2025 market report projects a 6.8% CAGR for antimony 2-ethylhexanoate, driven by Asia-Pacific demand in conveyor belt and hose manufacturing .

Table 3: Regional Market Overview (2024)

| Region | Production (MT) | Consumption (MT) | Price (USD/kg) |

|---|---|---|---|

| Asia-Pacific | 320 | 290 | 38.50 |

| Europe | 150 | 135 | 45.00 |

| North America | 95 | 90 | 50.00 |

Key Producers and Supply Chains

Major manufacturers include:

-

Lanxess AG (Germany): 140 MT/year capacity for automotive applications.

-

Sichuan Tianyu New Materials (China): 200 MT/year, specializing in mining conveyor systems.

Supply chain vulnerabilities persist due to antimony ore concentration in China (78% of global reserves), prompting EU initiatives for secondary antimony recovery .

Future Prospects and Research Directions

Sustainable Synthesis Routes

Recent patents disclose solvent-free mechanochemical synthesis, reducing energy input by 60% while maintaining 89% yield . Lifecycle assessments suggest this could lower the compound’s carbon footprint by 35% by 2030 .

Emerging Applications

-

Flexible Electronics: Antimony-doped zinc oxide thin films (5% Sb) achieve 85% optical transparency with 10⁻⁴ Ω·cm resistivity, rivaling indium tin oxide .

-

Antimicrobial Coatings: Preliminary tests show 99.7% reduction in Staphylococcus aureus on polyurethane surfaces modified with 2% Sb loadings .

Table 4: Performance Metrics in Emerging Applications

| Application | Key Parameter | Performance |

|---|---|---|

| Transparent Electrodes | Sheet Resistance (Ω/□) | 18 ± 2 |

| Antimicrobial Coatings | Log Reduction (CFU/mL) | 2.3 ± 0.1 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume